BenchChemオンラインストアへようこそ!

5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine

Medicinal Chemistry Kinase Inhibitor Design Conformational Restriction

5-[2-(Azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is a synthetic heterocyclic small molecule built on a 2-methylpyridin-3-amine core linked to an azetidine-substituted pyrimidine. The compound is classified within the azetidinyl-pyrimidine family, a scaffold associated with Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibition.

Molecular Formula C13H15N5
Molecular Weight 241.29 g/mol
CAS No. 2640892-92-6
Cat. No. B6441257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine
CAS2640892-92-6
Molecular FormulaC13H15N5
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C2=CN=C(N=C2)N3CCC3)N
InChIInChI=1S/C13H15N5/c1-9-12(14)5-10(6-15-9)11-7-16-13(17-8-11)18-3-2-4-18/h5-8H,2-4,14H2,1H3
InChIKeyXKVSPCZMOLFXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine (CAS 2640892-92-6): Structural Profile & Kinase-Targeted Design


5-[2-(Azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is a synthetic heterocyclic small molecule built on a 2-methylpyridin-3-amine core linked to an azetidine-substituted pyrimidine [1]. The compound is classified within the azetidinyl-pyrimidine family, a scaffold associated with Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibition [2]. Its structural framework—combining a strained azetidine ring with a biaryl pyrimidine-pyridine system—suggests potential utility as a kinase inhibitor building block or intermediate for medicinal chemistry programs targeting inflammatory and autoimmune pathways. However, peer-reviewed pharmacological characterization and direct comparator data remain absent from the public domain as of the search date.

Why Generic Azetidinyl-Pyrimidine Analogs Cannot Substitute for 5-[2-(Azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine in Structure-Activity Studies


In the absence of disclosed biological data, the core risk of generic substitution lies in the compound's unique substitution pattern: the 2-methylpyridin-3-amine core linked at the 5-position to a 2-(azetidin-1-yl)pyrimidine group. Even within the crowded azetidinyl-pyrimidine patent space, small changes in ring connectivity, methyl placement, or amine position are known to profoundly alter kinase selectivity profiles [1]. For example, repositioning the methyl group from the 2- to the 4-position of the pyridine ring can invert JAK isoform selectivity or abolish cellular activity entirely in related chemotypes. Without matched-pair data, any alleged 'in-class' compound must be treated as a distinct chemical entity with uncharacterized pharmacology. Users requiring a specific binding or functional outcome must therefore procure the exact CAS-registered structure rather than a presumed analog, until comparative evidence proves otherwise.

Quantitative Differentiation Evidence for 5-[2-(Azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine


Structural Uniqueness: Azetidine Ring Constraint vs. Common Piperidine/Pyrrolidine Analogs

The compound incorporates a four-membered azetidine ring directly attached to the pyrimidine core. In kinase inhibitor design, azetidine confers greater conformational rigidity and a distinct vector angle compared to the more flexible and widely used piperidine (six-membered) or pyrrolidine (five-membered) amine substituents. While no direct biochemical comparison is publicly available for this specific compound, literature on analogous azetidine-vs-piperidine matched pairs in kinase inhibitors demonstrates that this substitution can alter target residence time and isoform selectivity by factors exceeding 10-fold [1]. Users prioritizing conformational constraint or seeking to explore azetidine-specific binding interactions should select this compound over piperidine- or pyrrolidine-substituted pyrimidine analogs.

Medicinal Chemistry Kinase Inhibitor Design Conformational Restriction

Binding Affinity to Bruton's Tyrosine Kinase (BTK): Preliminary Evidence from Surface Plasmon Resonance

A BindingDB assay entry (ChEMBL_2335555) reports binding affinity of this compound to BTK assessed by surface plasmon resonance (SPR) [1]. However, the exact dissociation constant (KD) value is not publicly displayed in the indexed record, and the BTK construct origin is listed as unknown. No comparator compound data (e.g., ibrutinib, acalabrutinib, or other azetidinyl-pyrimidine analogs) is available in the same assay format to establish differential potency. This single data point is insufficient to support procurement prioritization but indicates that BTK is a plausible molecular target for this chemotype, consistent with BenchChem's annotation .

BTK Inhibition Surface Plasmon Resonance Kinase Binding

Physicochemical Baseline: Calculated vs. Measured Properties Relative to Lead-Like Criteria

Calculated properties for this compound (Molecular Weight: ~241.3 g/mol; cLogP: ~1.8; H-bond donors: 1; H-bond acceptors: 5; TPSA: ~65 Ų) place it within favorable lead-like space [1]. In comparison, common piperidine-substituted pyrimidine analogs (e.g., 5-[2-(piperidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine) exhibit higher cLogP values (~2.3) and larger TPSA (~70 Ų) due to increased lipophilicity and larger ring size. This suggests the azetidine analog may offer improved aqueous solubility and lower non-specific binding. However, no experimentally measured solubility, permeability, or metabolic stability data are publicly available to confirm these inferred advantages.

Drug-Likeness Physicochemical Properties Lead Optimization

Azetidine-Containing Pyrimidine Scaffold in JAK Patent Space: Structural Differentiation from Piperidine-Congeners

US Patent US20240002392A1 broadly claims azetidinyl-pyrimidine compounds as JAK inhibitors for inflammatory eye diseases [1]. While the specific compound 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is not explicitly claimed as an example, its core scaffold aligns with the Markush structure. In contrast, the predominant JAK inhibitor chemotype (e.g., tofacitinib, baricitinib) employs a piperidine or pyrrolidine ring attached to a pyrrolopyrimidine or pyrazolopyrimidine core. The azetidine substitution creates a distinct intellectual property space and may offer differentiated JAK isoform selectivity profiles due to altered hinge-binding geometry. However, no isoform-specific IC50 data are publicly disclosed for this compound.

JAK Inhibition Patent Landscape Scaffold Differentiation

Recommended Application Scenarios for 5-[2-(Azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Azetidinyl-Pyrimidine Kinase Inhibitor Series

Use as a core scaffold in systematic SAR studies exploring the impact of pyridine substitution (methyl position, amine placement) on JAK or BTK isoform selectivity. The distinct 2-methylpyridin-3-amine pattern differentiates this compound from common 4-aminopyridine or unsubstituted pyridine analogs, enabling exploration of novel kinase hinge-binding interactions [1]. Pair with biochemical kinase profiling panels to generate comparative IC50 data against matched piperidine and pyrrolidine congeners.

Conformational Constraint Probe in Fragment-Based Drug Design

Deploy as a fragment or scaffold-hopping probe in structure-guided design campaigns targeting kinases with sterically restricted ATP-binding pockets. The azetidine ring's rigid geometry and reduced conformational entropy, relative to piperidine, may enhance binding to shallow hinge regions such as those found in TYK2 pseudokinase domain or atypical kinase targets [1]. Co-crystallization or SPR-based KD determination is recommended to validate binding mode hypotheses.

Lead-Like Starting Point with Favorable Calculated Physicochemical Properties

Select as a lead-like starting point (MW ~241 Da; cLogP ~1.8; TPSA ~65 Ų) for oral drug discovery programs when lower lipophilicity and higher ligand efficiency are prioritized [1]. The calculated properties suggest potential advantages over heavier, more lipophilic piperidine analogs (ΔcLogP -0.5; ΔMW -28 Da). Confirm experimentally through kinetic solubility, PAMPA permeability, and mouse/human liver microsome stability assays before committing to lead optimization.

Freedom-to-Operate Diversification in JAK/BTK Inhibitor Programs

Employ as a structurally differentiated chemotype for organizations seeking to operate outside the heavily patented piperidine-pyrrolopyrimidine JAK inhibitor space. The azetidinyl-pyrimidine scaffold is claimed in US20240002392A1 for inflammatory eye diseases, but specific substitution patterns (e.g., 2-methylpyridin-3-amine) may offer additional patentability opportunities [1]. Conduct comprehensive competitive intelligence and patent landscape analysis to de-risk commercial development.

Quote Request

Request a Quote for 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.